molecular formula C8H15O7P B12656062 2,2,4-Trimethyl-4-phosphonoglutaric acid CAS No. 67718-84-7

2,2,4-Trimethyl-4-phosphonoglutaric acid

Cat. No.: B12656062
CAS No.: 67718-84-7
M. Wt: 254.17 g/mol
InChI Key: KEJHHNKGPJZSNN-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-4-phosphonoglutaric acid is an organophosphorus compound with the molecular formula C8H15O7P. It is known for its unique structure, which includes a phosphono group attached to a glutaric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-4-phosphonoglutaric acid typically involves the reaction of 2,2,4-trimethylglutaric acid with a phosphonating agent. One common method is the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its high yield, mild conditions, and chemoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-4-phosphonoglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different fields .

Scientific Research Applications

2,2,4-Trimethyl-4-phosphonoglutaric acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers, adhesives, and other materials .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-4-phosphonoglutaric acid involves its interaction with molecular targets such as enzymes. The phosphono group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-4-phosphonoglutaric acid is unique due to its specific combination of a glutaric acid backbone with a phosphono group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

67718-84-7

Molecular Formula

C8H15O7P

Molecular Weight

254.17 g/mol

IUPAC Name

2,2,4-trimethyl-4-phosphonopentanedioic acid

InChI

InChI=1S/C8H15O7P/c1-7(2,5(9)10)4-8(3,6(11)12)16(13,14)15/h4H2,1-3H3,(H,9,10)(H,11,12)(H2,13,14,15)

InChI Key

KEJHHNKGPJZSNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(C(=O)O)P(=O)(O)O)C(=O)O

Origin of Product

United States

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